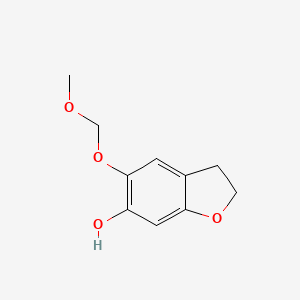
5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol: is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Hydroxylation: The hydroxyl group at the 6-position can be introduced via selective oxidation or hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding a simpler benzofuran derivative.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzofuran-6-one derivatives.
Reduction: Formation of 2,3-dihydro-1-benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential antimicrobial properties that can be explored for pharmaceutical applications.
Medicine:
Drug Development: Used in the development of new therapeutic agents targeting specific biological pathways.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pathway Modulation: Altering the activity of key signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
5-Methoxy-2,3-dihydro-1-benzofuran: Lacks the methoxymethoxy group, making it less versatile in chemical reactions.
6-Hydroxy-2,3-dihydro-1-benzofuran: Similar structure but lacks the methoxymethoxy group, affecting its reactivity and applications.
5-Methoxy-6-hydroxy-2,3-dihydro-1-benzofuran: Combines both functional groups but may have different reactivity and biological activity.
Uniqueness:
Functional Groups: The presence of both methoxymethoxy and hydroxyl groups provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups may enhance its biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 5-(Methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H12O4/c1-12-6-14-10-4-7-2-3-13-9(7)5-8(10)11/h4-5,11H,2-3,6H2,1H3 |
InChI Key |
MWOALTOTWSRGBK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C2C(=C1)CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)

![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)

![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)
![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)


![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)

![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)
